3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
“3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline” is a synthetic organic compound that belongs to the class of cinnoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline” typically involves multi-step organic reactions. The key steps may include:
Formation of the cinnoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the cinnoline core with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the oxan-2-yl group: This can be done via alkylation or acylation reactions, using oxan-2-yl-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or cinnoline moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the cinnoline or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases such as cancer, infections, or neurological disorders.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cinnoline derivatives: Compounds with similar cinnoline cores but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Oxan-2-yl-containing compounds: Molecules with oxan-2-yl groups attached to different cores.
Uniqueness
“3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-7-19-17(5-1)13-20(22-21-19)25-15-16-8-10-23(11-9-16)14-18-6-3-4-12-24-18/h13,16,18H,1-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOASVBTZEDIAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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